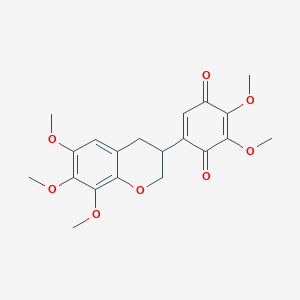
Abruquinone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Abruquinone B can be isolated from the methanol-soluble fractions of Abrus precatorius roots. The isolation process involves several steps, including extraction, fractionation, and purification using chromatographic techniques. The structures of the compounds are elucidated using spectroscopic analyses such as 1D and 2D NMR, and high-resolution electrospray ionization mass spectrometry (HRESI-MS) .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: Abruquinone B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to introduce different functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
Abruquinone B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of isoflavanquinones and their derivatives.
Medicine: Explored for its potential antimalarial and anticancer properties.
Mécanisme D'action
The mechanism of action of Abruquinone B involves multiple molecular targets and pathways. It has been shown to inhibit the growth of bacteria by interfering with their cell wall synthesis and metabolic processes . Additionally, its antiproliferative effects are attributed to the induction of apoptosis through the upregulation of p21 and p53 proteins . The compound also exhibits antimalarial activity by targeting the Plasmodium falciparum parasite .
Comparaison Avec Des Composés Similaires
- Abruquinone A
- Abruquinone E
- Abruquinone G
- Isoflavanquinones from other plant sources
Propriétés
Formule moléculaire |
C20H22O8 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
2,3-dimethoxy-5-(6,7,8-trimethoxy-3,4-dihydro-2H-chromen-3-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H22O8/c1-23-14-7-10-6-11(9-28-16(10)20(27-5)18(14)25-3)12-8-13(21)17(24-2)19(26-4)15(12)22/h7-8,11H,6,9H2,1-5H3 |
Clé InChI |
TZOHVRDKXUMVIU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione](/img/structure/B14143827.png)
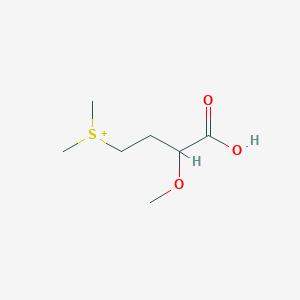
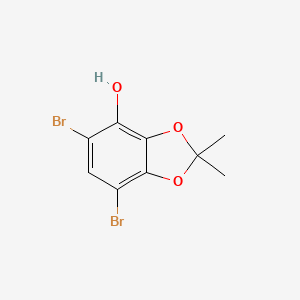
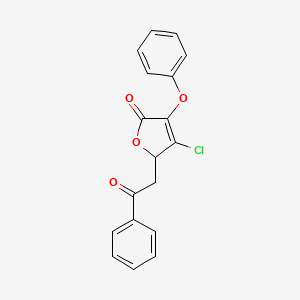
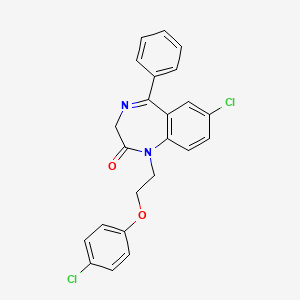
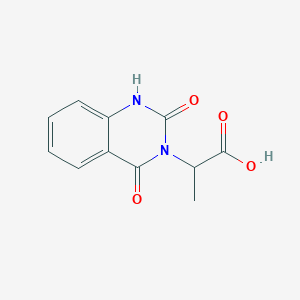
![2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14143868.png)

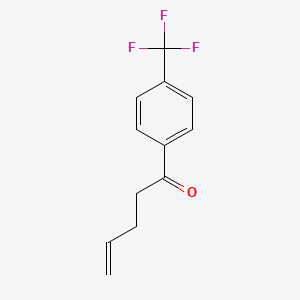
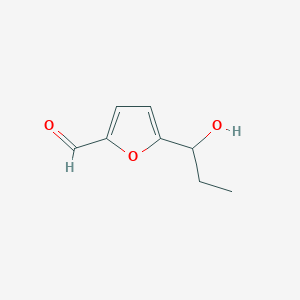
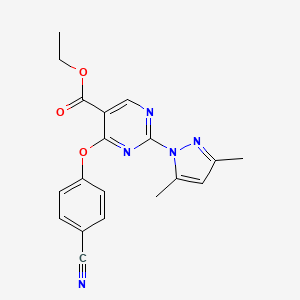
![1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone](/img/structure/B14143897.png)


